n-(3-(Benzo[d]thiazol-2-ylamino)-3-oxopropyl)-2-chlorobenzamide
Description
N-(3-(Benzo[d]thiazol-2-ylamino)-3-oxopropyl)-2-chlorobenzamide is a benzamide derivative incorporating a benzothiazole moiety and a chlorinated aromatic ring. Its structure features a central amide linkage (-NH-CO-) bridging a 2-chlorobenzamide group and a benzo[d]thiazol-2-ylamino-propyl chain.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-12-6-2-1-5-11(12)16(23)19-10-9-15(22)21-17-20-13-7-3-4-8-14(13)24-17/h1-8H,9-10H2,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERVUMPWNAROJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(=O)NC2=NC3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzo[d]thiazol-2-ylamino)-3-oxopropyl)-2-chlorobenzamide typically involves the reaction of 2-aminobenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Benzo[d]thiazol-2-ylamino)-3-oxopropyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-(3-(Benzo[d]thiazol-2-ylamino)-3-oxopropyl)-2-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3-(Benzo[d]thiazol-2-ylamino)-3-oxopropyl)-2-chlorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Key Observations :
- Chain Length : The propyl linker in the target compound introduces conformational flexibility absent in simpler analogs like (I) or (3ar), which could influence solubility or intermolecular interactions.
- Hydrogen Bonding : While compound (I) exhibits N–H⋯N and π–π interactions, the target compound’s additional amide group may enable more diverse H-bonding networks, akin to N,O-bidentate systems in .
Key Differences :
- The target compound’s synthesis likely requires multi-step procedures due to its complex linker, contrasting with one-pot methods for (3ar) or (I) .
Physicochemical and Crystallographic Properties
- Planarity : Compound (I) adopts a nearly planar conformation (torsion angles: C11–C1–N1–C2 = 174.90°), favoring π–π stacking . The target compound’s propyl chain may reduce planarity, affecting crystallinity.
- Hydrogen Bonding : Compound (I) forms N–H⋯N bonds, while the target compound’s additional amide group could promote N–H⋯O or C–H⋯O interactions, similar to N,O-bidentate systems in .
- Solubility: The chloro-substituent and benzothiazole moiety in both the target compound and (I) likely reduce aqueous solubility compared to non-halogenated analogs like (3ar).
Biological Activity
The compound n-(3-(benzo[d]thiazol-2-ylamino)-3-oxopropyl)-2-chlorobenzamide is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H13ClN2OS
- Molecular Weight : 300.79 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies have indicated that it may inhibit specific enzymes and receptors involved in disease pathways, particularly those related to cancer and neurodegenerative disorders.
- Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition :
-
Acetylcholinesterase (AChE) Inhibition :
- Compounds with similar structures have demonstrated significant AChE inhibitory activity, which is crucial for the treatment of Alzheimer's disease. For instance, derivatives containing benzo[d]thiazole moieties have exhibited IC50 values in the low micromolar range, suggesting potential therapeutic applications .
Biological Assays
Various biological assays have been conducted to evaluate the efficacy of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|
| GSK-3β Inhibition | GSK-3β | 1.6 µM | |
| AChE Inhibition | Acetylcholinesterase | 2.7 µM | |
| Cytotoxicity | Various Cancer Cell Lines | Varies |
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Neuroblastoma Cell Line Study :
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
